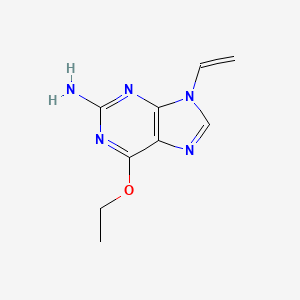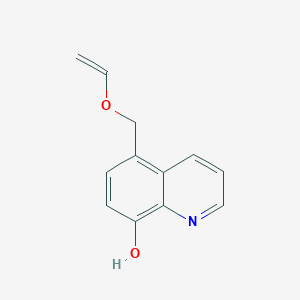
5-((Vinyloxy)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Vinyloxy)methyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Vinyloxy)methyl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a vinyloxy methylating agent. One common method is the reaction of quinolin-8-ol with vinyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a few hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-((Vinyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the vinyloxy group.
Substitution: The vinyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolin-8-ol derivatives with aldehyde or carboxylic acid groups, while substitution can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
5-((Vinyloxy)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-((Vinyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit biological activity. These complexes can inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound, known for its antimicrobial and chelating properties.
5-((Benzyloxy)methyl)quinolin-8-ol: A similar compound with a benzyloxy group instead of a vinyloxy group, used in metal complexation studies.
7-Bromoquinolin-8-ol: A brominated derivative with enhanced biological activity.
Uniqueness
5-((Vinyloxy)methyl)quinolin-8-ol is unique due to the presence of the vinyloxy group, which enhances its reactivity and potential applications. This modification allows for the synthesis of a wider range of derivatives and the exploration of new biological activities.
Properties
CAS No. |
875011-71-5 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(ethenoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H11NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h2-7,14H,1,8H2 |
InChI Key |
JWCPECZKVYXYHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


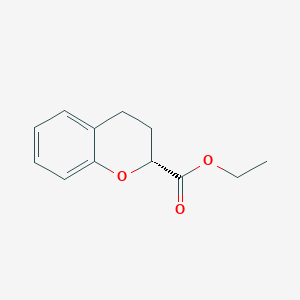
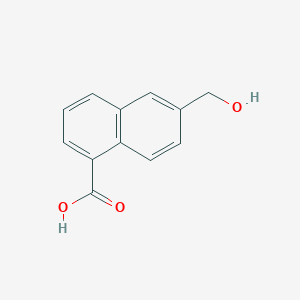
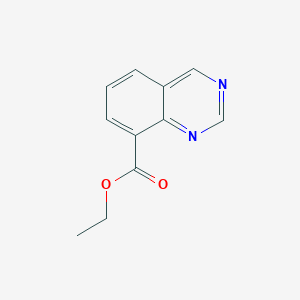
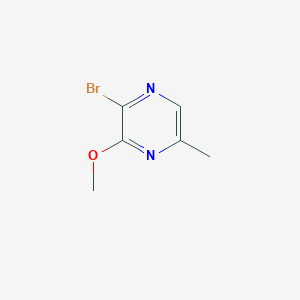

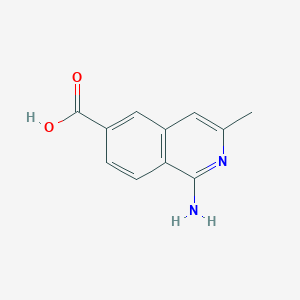
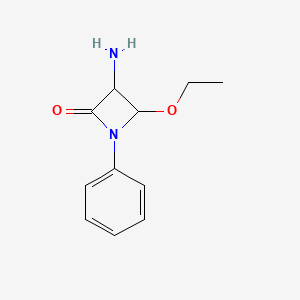
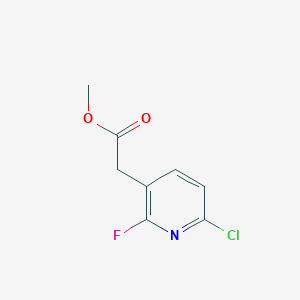

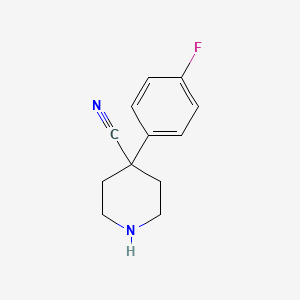


![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)
